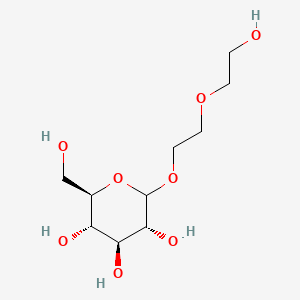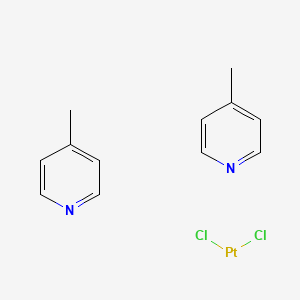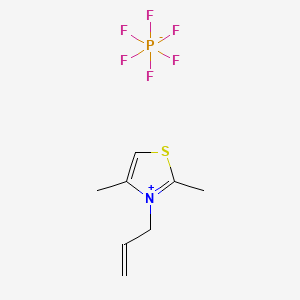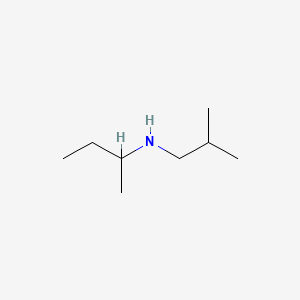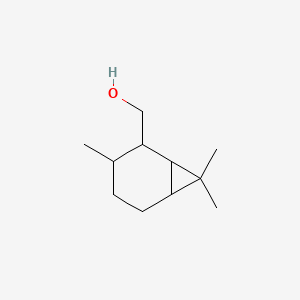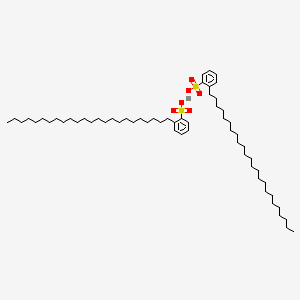
Lead bis(tetracosylbenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2 and a molecular weight of 1194.81 g/mol . It is a lead salt of tetracosylbenzenesulfonic acid and is known for its unique properties and applications in various fields.
Preparation Methods
The synthesis of lead bis(tetracosylbenzenesulphonate) involves the reaction of lead(II) acetate with tetracosylbenzenesulfonic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for lead bis(tetracosylbenzenesulphonate) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Lead bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of lead oxides and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the lead(II) center to lead(0), although this is less common due to the stability of the lead(II) state.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lead bis(tetracosylbenzenesulphonate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lead-based materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead-related disorders.
Industry: It is used in the production of specialized materials, including lead-based catalysts and additives for various industrial processes
Mechanism of Action
The mechanism of action of lead bis(tetracosylbenzenesulphonate) involves its interaction with cellular components, particularly proteins and enzymes. The lead(II) ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the sulfonate groups, which facilitate the binding of the lead ion to target molecules .
Comparison with Similar Compounds
Lead bis(tetracosylbenzenesulphonate) can be compared with other lead-based compounds, such as lead acetate and lead nitrate. Unlike these simpler lead salts, lead bis(tetracosylbenzenesulphonate) has a more complex structure due to the presence of the tetracosylbenzenesulfonate groups. This gives it unique properties and applications that are not shared by simpler lead compounds.
Similar compounds include:
Lead acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Lead nitrate: Used in the production of lead-based pigments and as an oxidizing agent in various chemical reactions.
Properties
CAS No. |
85865-91-4 |
|---|---|
Molecular Formula |
C60H106O6PbS2 |
Molecular Weight |
1195 g/mol |
IUPAC Name |
lead(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
InChI Key |
DNPXXXABDMJEMB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


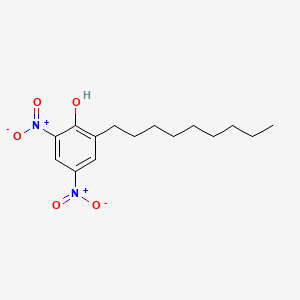


![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)


